molecular formula C16H25BO3 B2943560 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1402890-07-6

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B2943560
Key on ui cas rn: 1402890-07-6
M. Wt: 276.18
InChI Key: ONHYUVPQMJXABU-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

Compound 14b (290 mg, 1 mol) was dissolved in DCM (25 mL). To the solution was added BBr3 (4 eq) dropwise at 0° C. under N2. The stirred mixture was then allowed to stand at 0° C. for 2 h, after which it was poured carefully dropwise into icewater and extracted with DCM. The organic phase was dried (MgSO4), evaporated and purified by CC to give compound 14c (220 mg, 80%).
Name
Compound 14b
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([B:13]2[O:17][C:16]([CH3:19])([CH3:18])[C:15]([CH3:21])([CH3:20])[O:14]2)[CH:8]=[C:9]([O:11]C)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].B(Br)(Br)Br>C(Cl)Cl>[C:1]([C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([B:13]2[O:14][C:15]([CH3:21])([CH3:20])[C:16]([CH3:19])([CH3:18])[O:17]2)[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Compound 14b
Quantity
290 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)OC)B1OC(C(O1)(C)C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after which it was poured carefully dropwise into icewater
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by CC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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